4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione
Description
4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione is a fluorinated β-diketone characterized by a pentafluorinated pentane backbone and a 4-fluorophenyl substituent. Its molecular structure combines strong electron-withdrawing fluorine atoms with a conjugated diketone system, making it a valuable ligand in coordination chemistry, particularly for lanthanide ions in luminescent materials . The compound is commercially available (e.g., Ref: 10-F026081 from CymitQuimica) and is utilized in advanced materials and pharmaceutical synthesis due to its stability and reactivity .
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-7-3-1-6(2-4-7)8(18)5-9(19)10(13,14)11(15,16)17/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZLYBNAGVVUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502131 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64287-12-3 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)-1,3-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64287-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione typically involves the reaction of pentafluoroiodoethane with allyl alcohol in the presence of a catalyst such as iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine. The reaction is carried out under an inert gas atmosphere at room temperature for 0.5 hours, followed by the addition of cesium carbonate and triisopropylsilane. The mixture is then heated to 80°C and reacted for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione
- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- Molecular Properties :
- Molecular Formula: C₁₂H₉F₅O₃
- Molecular Weight: 296.19 g/mol
- logP: 2.65 (indicating moderate lipophilicity)
- Functional Impact: The methoxy group (-OCH₃) is electron-donating, reducing the electron-withdrawing effect compared to fluorine. This alters the diketone’s chelating efficiency and the optical properties of its metal complexes. Applications: Primarily used in organic synthesis and as a ligand in hybrid silica nanoparticles for europium-based luminescent materials .
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
- Structural Difference: The pentafluoro-pentane chain is replaced with a non-fluorinated, methyl-substituted pentane.
- Molecular Properties :
- Molecular Formula: C₁₂H₁₃FO₂
- Molecular Weight: 208.23 g/mol
- Boiling Point: 100–110°C (at 1 Torr)
- Applications: Used as a precursor in fine chemical synthesis, particularly in pharmaceuticals and agrochemicals .
4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione
- Structural Difference : A hexane backbone with two additional fluorine atoms compared to the target compound.
- Applications: Explored in advanced fluorinated polymers and coatings .
Europium Complexes with 4,4,5,5,5-Pentafluoro-1-(naphthalene-2-yl)pentane-1,3-dionate
- Structural Difference : The 4-fluorophenyl group is replaced with a naphthalene moiety.
- Functional Impact: The extended aromatic system improves conjugation, enhancing luminescence quantum yields in europium(III) complexes. Applications: High-efficiency luminescent materials for optical sensors and LED technologies .
Comparative Data Table
¹Exact molecular formula for the target compound is inferred as C₁₁H₇F₆O₂ based on structural analogs.
Biological Activity
4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione (CAS: 64287-12-3) is a fluorinated diketone compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
The molecular formula of this compound is C11H6F6O2, with a molar mass of 284.15 g/mol. The compound features multiple fluorine atoms which significantly influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H6F6O2 |
| Molar Mass | 284.15 g/mol |
| CAS Number | 64287-12-3 |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its effects on various cellular processes.
Anticancer Properties
Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluating the cytotoxic effects of various fluorinated diketones revealed that compounds with similar structures to this compound demonstrated notable inhibitory effects on cancer cell lines. For example, compounds with multiple fluorine substitutions showed IC50 values in the low micromolar range against human non-small cell lung cancer cells (A549) .
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Similar fluorinated compounds have been shown to induce apoptosis through mitochondrial pathways and activation of caspases . The presence of fluorine atoms enhances the electrophilic nature of the compound, potentially leading to increased interactions with cellular targets.
Study on Fluorinated Diketones
A comparative study involving several fluorinated diketones highlighted the biological effectiveness of compounds similar to this compound. The study found that:
- Cytotoxicity : Compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent compound in the study had an IC50 value significantly lower than traditional chemotherapeutics like 5-fluorouracil .
Research on Hydrolysis Rates
Research has also focused on the hydrolysis rates of such compounds in growth media. Rapid hydrolysis can affect their biological effectiveness; therefore:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
